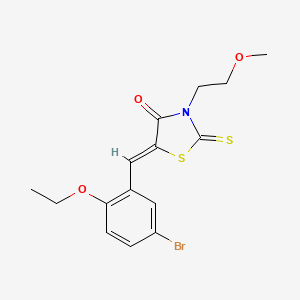
2-(1,3-benzodioxol-5-ylmethyl)-5-(4-chlorophenyl)-2H-tetrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,3-benzodioxol-5-ylmethyl)-5-(4-chlorophenyl)-2H-tetrazole, also known as BDT or BDT001, is a chemical compound that has gained attention in scientific research due to its potential in the field of medicine. It belongs to the class of tetrazoles and has been studied for its various biochemical and physiological effects.
Wirkmechanismus
The exact mechanism of action of 2-(1,3-benzodioxol-5-ylmethyl)-5-(4-chlorophenyl)-2H-tetrazole is not fully understood. However, studies have suggested that it may exert its anti-cancer activity by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. 2-(1,3-benzodioxol-5-ylmethyl)-5-(4-chlorophenyl)-2H-tetrazole has also been shown to inhibit the expression of pro-inflammatory cytokines, such as TNF-α and IL-6, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
2-(1,3-benzodioxol-5-ylmethyl)-5-(4-chlorophenyl)-2H-tetrazole has been reported to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of enzymes such as COX-2 and iNOS, which are involved in the inflammatory response. 2-(1,3-benzodioxol-5-ylmethyl)-5-(4-chlorophenyl)-2H-tetrazole has also been found to decrease the levels of reactive oxygen species (ROS) and increase the levels of glutathione, an antioxidant that protects cells from oxidative stress. In addition, 2-(1,3-benzodioxol-5-ylmethyl)-5-(4-chlorophenyl)-2H-tetrazole has been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-(1,3-benzodioxol-5-ylmethyl)-5-(4-chlorophenyl)-2H-tetrazole in lab experiments is its relatively simple synthesis method. 2-(1,3-benzodioxol-5-ylmethyl)-5-(4-chlorophenyl)-2H-tetrazole is also stable under normal laboratory conditions and can be easily stored for future use. However, one of the limitations of using 2-(1,3-benzodioxol-5-ylmethyl)-5-(4-chlorophenyl)-2H-tetrazole is its low solubility in water, which may affect its bioavailability and limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 2-(1,3-benzodioxol-5-ylmethyl)-5-(4-chlorophenyl)-2H-tetrazole. One area of interest is the development of 2-(1,3-benzodioxol-5-ylmethyl)-5-(4-chlorophenyl)-2H-tetrazole derivatives with improved solubility and bioavailability. Another direction is the investigation of the potential of 2-(1,3-benzodioxol-5-ylmethyl)-5-(4-chlorophenyl)-2H-tetrazole in combination with other anti-cancer or anti-inflammatory agents. Furthermore, the mechanism of action of 2-(1,3-benzodioxol-5-ylmethyl)-5-(4-chlorophenyl)-2H-tetrazole needs to be further elucidated in order to fully understand its potential in the field of medicine.
Conclusion:
In conclusion, 2-(1,3-benzodioxol-5-ylmethyl)-5-(4-chlorophenyl)-2H-tetrazole is a chemical compound that has gained attention in scientific research due to its potential in the field of medicine. Its synthesis method, scientific research application, mechanism of action, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 2-(1,3-benzodioxol-5-ylmethyl)-5-(4-chlorophenyl)-2H-tetrazole in the treatment of cancer and inflammation.
Synthesemethoden
The synthesis of 2-(1,3-benzodioxol-5-ylmethyl)-5-(4-chlorophenyl)-2H-tetrazole involves a series of steps, starting from the reaction of 1,3-benzodioxole-5-carboxaldehyde with hydrazine hydrate to form 1,3-benzodioxol-5-ylmethyl hydrazine. This intermediate is further reacted with 4-chlorophenyl isocyanate to form the corresponding urea. The final step involves the reaction of the urea with sodium azide to form 2-(1,3-benzodioxol-5-ylmethyl)-5-(4-chlorophenyl)-2H-tetrazole. The overall yield of the synthesis is reported to be around 50%.
Wissenschaftliche Forschungsanwendungen
2-(1,3-benzodioxol-5-ylmethyl)-5-(4-chlorophenyl)-2H-tetrazole has been studied for its potential in the field of medicine, particularly in the treatment of cancer and inflammation. It has been found to exhibit anti-cancer activity against various cancer cell lines, including breast, lung, and colon cancer. 2-(1,3-benzodioxol-5-ylmethyl)-5-(4-chlorophenyl)-2H-tetrazole has also been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.
Eigenschaften
IUPAC Name |
2-(1,3-benzodioxol-5-ylmethyl)-5-(4-chlorophenyl)tetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN4O2/c16-12-4-2-11(3-5-12)15-17-19-20(18-15)8-10-1-6-13-14(7-10)22-9-21-13/h1-7H,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STNGQJWUWCILTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CN3N=C(N=N3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-Benzodioxol-5-ylmethyl)-5-(4-chlorophenyl)tetrazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N~2~-(2,3-dimethylphenyl)-N~1~-{2-[(3-methylbenzyl)thio]ethyl}-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4984624.png)
![1-(4-fluorophenyl)-5-{[(2-methoxyphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4984631.png)
![2-{[6-(3-methylphenoxy)hexyl]amino}ethanol](/img/structure/B4984633.png)

![4-{4-[5-(4-fluorophenyl)-2H-tetrazol-2-yl]butanoyl}thiomorpholine 1,1-dioxide](/img/structure/B4984651.png)
![N-(2-methoxybenzyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B4984665.png)
![3-allyl-5-{4-[(2-chlorobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4984674.png)

![4-[(3,5-dimethyl-1-piperidinyl)methyl]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B4984708.png)
![N-(1-{1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-3-fluorobenzamide](/img/structure/B4984709.png)
![3-bromo-N-{2-[(4-chlorobenzyl)thio]ethyl}-4-methoxybenzenesulfonamide](/img/structure/B4984714.png)
![3-({[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4984716.png)
![2-{[6-(acetylamino)-1,3-benzothiazol-2-yl]thio}-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B4984718.png)
![(3aS*,5S*,9aS*)-5-[4-(2-hydroxyethoxy)phenyl]-2-(2-phenylethyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B4984720.png)